molecular formula C7H7BF2O3 B1425577 (2,4-Difluoro-3-methoxyphenyl)boronic acid CAS No. 406482-18-6

(2,4-Difluoro-3-methoxyphenyl)boronic acid

Cat. No.: B1425577
CAS No.: 406482-18-6
M. Wt: 187.94 g/mol
InChI Key: NRIQRAMCXSJILE-UHFFFAOYSA-N
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Description

(2,4-Difluoro-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,4-Difluoro-3-methoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of the corresponding bromide with a strong base such as n-butyllithium, followed by treatment with trimethyl borate. The reaction typically proceeds under inert atmosphere conditions at low temperatures to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in the presence of palladium catalysts and base, under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2,4-Difluoro-3-methoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2,4-Difluoro-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of (2,4-Difluoro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • (2,3-Difluoro-4-methoxyphenyl)boronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3,4-Difluoro-2-methoxyphenylboronic acid

Comparison: (2,4-Difluoro-3-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. For instance, the presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it more suitable for certain applications compared to its analogs .

Biological Activity

(2,4-Difluoro-3-methoxyphenyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a substituted phenyl ring. The presence of two fluorine atoms and a methoxy group significantly influences its chemical properties and biological activity. This compound is primarily investigated for its potential applications in drug development due to its ability to interact with biological molecules.

The compound's structure includes:

  • Boronic Acid Group : Known for forming reversible covalent bonds with diols.
  • Fluorine Substituents : Enhance lipophilicity and may influence binding interactions.
  • Methoxy Group : Can affect solubility and reactivity.

While this compound itself does not exhibit inherent biological activity, it serves as a critical intermediate in chemical reactions such as the Suzuki-Miyaura coupling. This reaction is pivotal in synthesizing complex organic molecules that may possess diverse biological activities, particularly in pharmacology.

Biological Activity Assessment

The biological activity of this compound is typically evaluated through quantitative structure-activity relationship (QSAR) studies. These studies correlate the chemical structure of the compound with its biological effects, particularly its interaction with various enzymes and receptors.

Potential Biological Applications

Research indicates that boronic acids can inhibit specific enzymes and receptors, suggesting potential therapeutic applications in areas such as:

  • Cancer Treatment : Inhibition of cancer-related pathways.
  • Diabetes Management : Interaction with insulin signaling pathways .

Interaction Studies

To understand the interactions of this compound with biological targets, several techniques are employed:

  • Surface Plasmon Resonance (SPR) : Measures binding affinity quantitatively.
  • Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data regarding binding interactions.

These methods are crucial for predicting the compound's efficacy and safety profile in therapeutic applications.

Case Studies and Research Findings

  • Inhibition Studies : A study highlighted the ability of boronic acids, including derivatives similar to this compound, to inhibit specific enzymes linked to metabolic disorders. The findings suggest that modifications in the boronic acid structure can lead to enhanced inhibitory activity against target enzymes .
  • QSAR Analysis : A comprehensive QSAR analysis identified key structural features that correlate with increased biological activity. The presence of fluorine atoms was associated with improved binding affinity to specific targets, which could be leveraged for drug design.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityApplications
This compoundBoronic acid group, 2 F atoms, methoxy groupModerate; dependent on derivativesCancer, diabetes
3-Benzyloxyphenylboronic acidSimilar boronic structureHigh binding affinity to insulinDiabetes management
2,6-Difluoro-3-methoxybenzamideFluorine and methoxy substitutionsHigh antibacterial activityAntibacterial therapies

Properties

IUPAC Name

(2,4-difluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIQRAMCXSJILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716606
Record name (2,4-Difluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406482-18-6
Record name (2,4-Difluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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